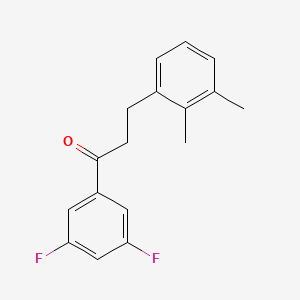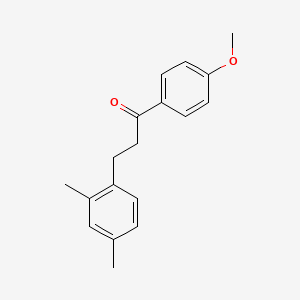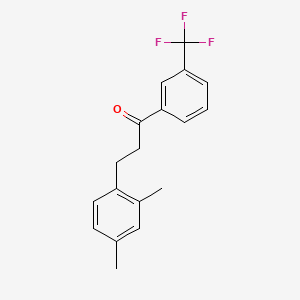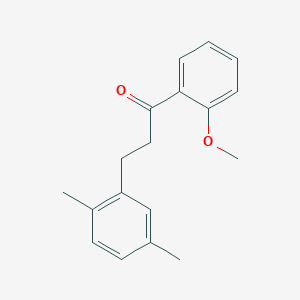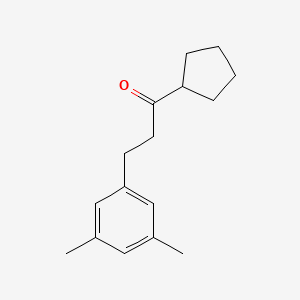
Cyclopentyl 2-(3,5-dimethylphenyl)ethyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Characterization
Cyclopentyl 2-(3,5-dimethylphenyl)ethyl ketone has been involved in the synthesis of various polymers. For instance, it was used in the creation of copolymers with glycidyl methacrylate, where the copolymers were synthesized and characterized using techniques like FT-IR, NMR, and differential scanning calorimetry (Vijayanand et al., 2002). Another study involved the synthesis and characterization of homopolymers and copolymers using similar methods (Vijayanand et al., 2002).
Catalysis in Organic Reactions
This compound has also found applications in catalysis. One study explored the asymmetric transfer hydrogenation of ketones catalyzed by iron and nickel complexes involving related compounds (Magubane et al., 2017).
Advanced Organic Synthesis
The molecule played a role in advanced organic syntheses, such as in the regioselective synthesis of quinolin-8-ols and tetrahydroquinolin-8-ols (Uchiyama et al., 1998), and in the design and synthesis of chiral organopalladium-amine complexes (Li et al., 2003).
Chemical Structure Analysis
Its chemical structure has been analyzed in studies focusing on specific molecular configurations, such as in the case of a molecule with a similar structure (Jasinski et al., 2007).
Homogeneous Catalysis
Research also includes its use in homogeneous catalysis, such as in the synthesis of β-acetamido ketones and xanthenes (Zare et al., 2012).
Electroreduction Techniques
It has been applied in electroreduction techniques, specifically in the reductive cyclization of acetylenic ketones (Shono et al., 1976).
Eigenschaften
IUPAC Name |
1-cyclopentyl-3-(3,5-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O/c1-12-9-13(2)11-14(10-12)7-8-16(17)15-5-3-4-6-15/h9-11,15H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFNSFWKEDLVHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC(=O)C2CCCC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644926 |
Source


|
| Record name | 1-Cyclopentyl-3-(3,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl 2-(3,5-dimethylphenyl)ethyl ketone | |
CAS RN |
898781-31-2 |
Source


|
| Record name | 1-Cyclopentyl-3-(3,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






